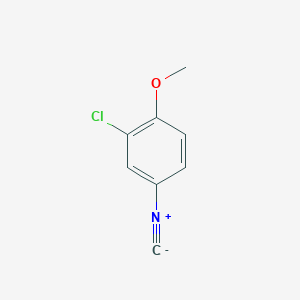

2-Chloro-4-isocyano-1-methoxybenzene

Description

2-Chloro-4-isocyano-1-methoxybenzene (CAS 920524-21-6) is an aromatic compound with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a chlorine atom at position 2, and a highly reactive isocyano group (-N≡C) at position 4. The isocyano group confers unique reactivity, making this compound valuable in coordination chemistry, catalysis, and the synthesis of metal-organic frameworks (MOFs). Georganics Ltd. supplies it in quantities ranging from milligrams to multi-kilogram batches for research and industrial applications .

Properties

IUPAC Name |

2-chloro-4-isocyano-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMPQKKAHKFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+]#[C-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405846 | |

| Record name | 2-chloro-4-isocyano-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920524-21-6 | |

| Record name | 2-chloro-4-isocyano-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyano-1-methoxybenzene typically involves the reaction of 2-chloro-4-nitroanisole with a suitable isocyanide reagent under specific conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-isocyano-1-methoxybenzene may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyano-1-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The isocyano group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-isocyano-1-methoxybenzene .

Scientific Research Applications

2-Chloro-4-isocyano-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyano-1-methoxybenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-Chloro-1-methoxy-4-methyl-benzene

- Molecular Formula : C₈H₈ClO

- Molecular Weight : 155.60 g/mol

- Structure : Substituted with -OCH₃ (position 1), -Cl (position 2), and -CH₃ (position 4).

- Key Differences: The methyl group (-CH₃) at position 4 is electron-donating, increasing the ring’s electron density compared to the electron-withdrawing isocyano group in the target compound. Lower molecular weight (155.60 vs. 167.59 g/mol) due to the absence of the nitrogen atom in the substituent.

- Applications : Primarily used as a building block in organic synthesis where steric bulk is needed without high reactivity .

1-Chloro-2-isothiocyanato-4-methoxybenzene

- Molecular Formula: C₈H₆ClNOS

- Molecular Weight : 199.66 g/mol

- Structure : Substituted with -Cl (position 1), -N=C=S (position 2), and -OCH₃ (position 4).

- Key Differences: The isothiocyanato group (-N=C=S) at position 2 is less electrophilic than the isocyano group but reacts readily with amines, making it useful in bioconjugation. Higher molecular weight (199.66 vs. 167.59 g/mol) due to the sulfur atom in the substituent. Positional isomerism alters electronic and steric effects on the ring.

- Applications : Employed in peptide modification and protein labeling .

2-Amino-5-chlorobenzonitrile (Mentioned in )

- Molecular Formula : C₇H₅ClN₂

- Structure : Substituted with -NH₂ (position 2), -Cl (position 5), and -CN (position para to -NH₂).

- Key Differences: The cyano group (-CN) is less reactive than isocyano but still electron-withdrawing. Amino group (-NH₂) introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Comparative Data Table

Discussion of Structural and Reactivity Differences

- Electronic Effects: The isocyano group (-N≡C) in the target compound strongly withdraws electrons, activating the ring for electrophilic substitution at specific positions. In contrast, the methyl group in 2-chloro-1-methoxy-4-methyl-benzene donates electrons, directing reactions to meta/para positions . The isothiocyanato group (-N=C=S) in 1-chloro-2-isothiocyanato-4-methoxybenzene offers dual reactivity: electrophilic at the thiocyanate sulfur and nucleophilic at the nitrogen .

- Steric and Solubility Profiles: The compact isocyano group minimizes steric hindrance compared to bulkier substituents like -CH₃ or -N=C=S. Amino and cyano groups in 2-amino-5-chlorobenzonitrile enhance polarity, improving aqueous solubility relative to the hydrophobic isocyano analog .

Biological Activity

2-Chloro-4-isocyano-1-methoxybenzene, with the molecular formula C₈H₆ClN₃O, is an organic compound notable for its diverse biological activities. This article explores its interactions with biological systems, focusing on enzyme inhibition, cellular signaling modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom, a methoxy group, and an isocyano group. These functional groups contribute to its unique reactivity patterns, making it suitable for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₃O |

| Molecular Weight | 183.60 g/mol |

| Melting Point | Not specified |

Enzyme Interactions

2-Chloro-4-isocyano-1-methoxybenzene has been shown to interact significantly with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various substrates in the body. The compound can bind to the active sites of these enzymes, leading to either inhibition or modulation of their activity. This interaction can affect the metabolism of drugs and other xenobiotics, potentially altering their efficacy and toxicity profiles.

Cellular Signaling Pathways

The compound also influences cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, it can affect gene expression and metabolic enzyme activity, which may have implications for cell growth and differentiation.

Antimicrobial Properties

Research indicates that compounds containing isocyano groups exhibit significant antimicrobial activity. In various studies, 2-Chloro-4-isocyano-1-methoxybenzene demonstrated effectiveness against several bacterial strains and fungi. For instance, its antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations .

Anticancer Activity

Preliminary studies have suggested that 2-Chloro-4-isocyano-1-methoxybenzene may possess anticancer properties. In vitro experiments indicated that it could inhibit the proliferation of cancer cell lines such as A2780 (human ovarian cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

- Inhibition of Cytochrome P450 :

- Antimicrobial Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.